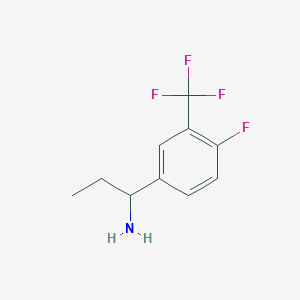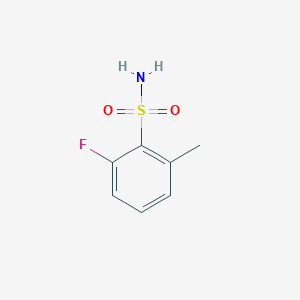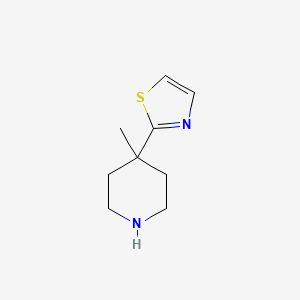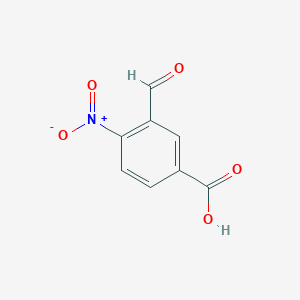
3-Butoxy-5-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butoxy-5-fluorobenzaldehyde: is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a butoxy group at the third position and a fluorine atom at the fifth position. This compound is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction conditions are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions: 3-Butoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: 3-Butoxy-5-fluorobenzoic acid
Reduction: 3-Butoxy-5-fluorobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3-Butoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butoxy-5-fluorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it may exert its effects by:
Inhibiting enzymes: Binding to active sites and inhibiting enzyme activity.
Modulating signaling pathways: Affecting pathways involved in cell growth and apoptosis.
Interacting with cellular membranes: Altering membrane fluidity and permeability.
類似化合物との比較
3-Butoxybenzaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluorobenzaldehyde: Lacks the butoxy group, leading to variations in reactivity and applications.
3-Butoxy-4-fluorobenzaldehyde: Similar structure but with the fluorine atom at a different position, affecting its chemical behavior.
Uniqueness: 3-Butoxy-5-fluorobenzaldehyde is unique due to the specific positioning of the butoxy and fluorine substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
IUPAC Name |
3-butoxy-5-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-3-4-14-11-6-9(8-13)5-10(12)7-11/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMJKQPZIBQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 1-[(3,4-difluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7978419.png)








